6-Iodo-2-methyl-1,3-benzothiazole can be synthesized through various methods, including the reaction of 2-amino-6-iodotoluene with carbon disulfide and sulfur, as described by Racané et al. []. This method involves heating the reactants in the presence of a catalyst to form the desired product.
Studies have been conducted to analyze the crystal structure of 6-Iodo-2-methyl-1,3-benzothiazole. The compound is found to be nearly planar, with the largest deviation from the plane observed for the iodine atom []. The crystal structure is primarily stabilized by intermolecular C—I⋯N halogen bonds, forming zigzag supramolecular chains [].
Research suggests that 6-Iodo-2-methyl-1,3-benzothiazole may possess various potential applications due to the presence of the benzothiazole ring, a common pharmacophore found in many biologically active molecules []. However, specific research on the biological activity of 6-Iodo-2-methyl-1,3-benzothiazole itself is currently limited.
Further studies are needed to explore the potential applications of 6-Iodo-2-methyl-1,3-benzothiazole. This could involve investigating its:
6-Iodo-2-methyl-1,3-benzothiazole is an organic compound with the molecular formula and a molecular weight of approximately 275.11 g/mol. It features a benzothiazole ring structure, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of an iodine atom at the 6-position and a methyl group at the 2-position contributes to its unique chemical properties. The compound is known for its planar conformation, with the iodine atom being the largest deviation from this plane, which can influence its chemical reactivity and interactions with other molecules .
Several synthetic routes have been developed for producing 6-Iodo-2-methyl-1,3-benzothiazole:
These methods highlight the versatility in synthesizing this compound from readily available starting materials.
The potential applications of 6-Iodo-2-methyl-1,3-benzothiazole are primarily in the fields of pharmaceuticals and materials science. Due to its structural characteristics, it may serve as a building block for synthesizing more complex biologically active molecules. Additionally, its unique properties could make it suitable for developing functional materials in electronics or photonics .
Interaction studies involving 6-Iodo-2-methyl-1,3-benzothiazole are crucial for understanding its reactivity and potential applications. The compound's ability to form halogen bonds could be significant in supramolecular chemistry and material design. Research into its interactions with proteins or nucleic acids could reveal insights into its biological mechanisms and therapeutic potential .
Several compounds share structural similarities with 6-Iodo-2-methyl-1,3-benzothiazole. Here are some notable examples:
| Compound Name | Structure Highlight | Unique Features |
|---|---|---|
| 2-Methylbenzothiazole | Contains a methyl group but lacks iodine | More abundant in natural products |
| 5-Iodo-2-methylbenzothiazole | Similar structure but iodine is at position 5 | Potentially different biological activity |
| Benzothiazole | Parent structure without substituents | Serves as a base for various derivatives |
Each of these compounds has distinct characteristics that may influence their reactivity and biological activity compared to 6-Iodo-2-methyl-1,3-benzothiazole. The presence of iodine in the latter enhances its uniqueness by providing additional reactivity options not found in its analogs .
This comprehensive report examines the computational chemistry insights of 6-Iodo-2-methyl-1,3-benzothiazole, focusing specifically on frontier molecular orbital analysis for reactivity prediction, natural bond orbital studies of electron delocalization, and molecular electrostatic potential mapping. The analysis draws from extensive density functional theory calculations and experimental data to provide detailed understanding of this important heterocyclic compound.
Frontier molecular orbital analysis represents a fundamental approach to understanding the electronic properties and reactivity patterns of 6-Iodo-2-methyl-1,3-benzothiazole [1] [2]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital serve as critical indicators of molecular reactivity, with their energy levels and spatial distributions providing insights into potential reaction sites and mechanisms [3] [4].
Computational studies on benzothiazole derivatives reveal significant variations in frontier molecular orbital energies depending on substituent effects [2] [5]. For benzothiazole-based compounds similar to 6-Iodo-2-methyl-1,3-benzothiazole, density functional theory calculations at the B3LYP/6-31+G** level demonstrate distinct patterns in frontier orbital energies [2].
The presence of iodine as a substituent introduces notable electronic effects that influence both HOMO and LUMO energy levels [1] [6]. Iodine atoms contribute high-energy in-plane orbitals through their lone pair interactions, with the lone pair orbitals on adjacent iodines mixing to generate high-energy in-plane σ-antibonding orbitals as the highest occupied molecular orbitals [1]. This effect can be used to manipulate orbital gaps and control the symmetry of the highest occupied orbital.
The electron-withdrawing nature of iodine is expected to produce similar effects in 6-Iodo-2-methyl-1,3-benzothiazole, stabilizing both HOMO and LUMO levels while potentially reducing the energy gap [6] [8]. This stabilization enhances the compound's electron-accepting properties and influences its reactivity patterns toward nucleophilic attack.
Frontier molecular orbital distribution analysis reveals characteristic patterns in benzothiazole systems [2] [9]. The HOMO typically delocalizes across the entire molecular framework, while the LUMO often localizes toward specific substituent groups or acceptor moieties [2]. In 6-Iodo-2-methyl-1,3-benzothiazole, the iodine substituent is expected to participate significantly in LUMO formation, facilitating intramolecular charge transfer processes.
The charge transfer characteristics from HOMO to LUMO represent π to π* transitions that are fundamental to the compound's photophysical and electronic properties [2] [9]. These transitions typically occur at wavelengths that depend on the energy gap between frontier orbitals, with smaller gaps corresponding to longer wavelength absorption.
Frontier orbital analysis enables prediction of reactivity patterns through several established relationships [10] [4]. Molecules with smaller HOMO-LUMO gaps generally exhibit higher polarizability and enhanced reactivity [10]. The energy levels of frontier orbitals also determine ionization potential and electron affinity, which are crucial parameters for understanding charge transport properties [2].
For 6-Iodo-2-methyl-1,3-benzothiazole, the iodine substitution pattern suggests enhanced electrophilic character due to the electron-withdrawing effect of iodine [6]. This electronic modification influences the compound's ability to participate in various chemical reactions, particularly those involving electron transfer processes.
Natural Bond Orbital analysis provides detailed insights into electron delocalization patterns and hyperconjugative interactions within 6-Iodo-2-methyl-1,3-benzothiazole [10] [11]. This computational approach reveals the intricate bonding relationships and charge transfer mechanisms that stabilize the molecular structure.
Natural Bond Orbital calculations employ second-order perturbation theory to analyze the Fock matrix and quantify donor-acceptor interactions [10] [12]. The stabilization energy E(2) associated with electron delocalization between specific donor and acceptor Natural Bond Orbitals serves as a quantitative measure of interaction strength [10]. These calculations were performed using density functional theory at the B3LYP/6-31+G(d,p) level for related benzothiazole systems [10].
The second-order interaction energy is calculated using the expression E(2) = qi × Fi,j²/(εj - εi), where qi represents diagonal elements, Fi,j represents off-diagonal elements of the Natural Bond Orbital Fock matrix, and εi and εj are orbital energies [10]. This framework enables quantitative assessment of hyperconjugative interactions and their contribution to molecular stability.
Studies on benzothiazole derivatives reveal several critical stabilizing interactions that are relevant to understanding 6-Iodo-2-methyl-1,3-benzothiazole [10]. The most significant stabilization energies arise from lone pair interactions involving sulfur atoms and π* antibonding orbitals [10].
In benzothiazole systems, the LP(2)S14 → π*(C7-N13) interaction typically provides the highest stabilization energy, reaching values of approximately 26.11 kcal/mol in gas phase calculations [10]. This interaction represents a crucial electron delocalization pathway that contributes to the aromatic stabilization of the thiazole ring.
Additional significant interactions include π → π* transitions between carbon atoms within the benzene ring, typically showing stabilization energies around 20.38 kcal/mol [10]. These delocalization patterns create an extended conjugated system that enhances molecular stability and influences electronic properties.
The presence of iodine in 6-Iodo-2-methyl-1,3-benzothiazole introduces unique Natural Bond Orbital interactions not present in unsubstituted benzothiazole [1] [6]. Iodine atoms possess multiple lone pairs that can participate in hyperconjugative interactions with neighboring σ* and π* orbitals.
Research on iodinated aromatic systems demonstrates that C-I bonds can participate in significant σ → σ* and lone pair → σ* interactions [6]. These interactions contribute to the overall stability of the molecular framework while influencing the electronic properties of the benzothiazole core.
The polarizable nature of iodine enhances its participation in charge transfer processes, potentially creating stabilization energies comparable to or exceeding those observed in other halogenated benzothiazole derivatives [6]. These interactions are particularly important for understanding the compound's reactivity and intermolecular binding capabilities.
Natural Bond Orbital analysis in different media reveals how environmental factors influence electron delocalization patterns [10]. Calculations performed in aqueous solution using the Conductor-like Polarizable Continuum Model show variations in stabilization energies compared to gas phase results [10].
For benzothiazole derivatives, solvent effects typically modify the magnitude of stabilization energies without fundamentally altering the dominant interaction patterns [10]. The LP(2)S14 → π*(C7-N13) interaction remains the primary stabilizing force, though its energy may increase to approximately 26.97 kcal/mol in aqueous solution [10].
Water as a solvent influences different transitions to varying degrees, reflecting the polar nature of the solvent and its interaction with the molecular charge distribution [10]. These solvent effects are particularly relevant for understanding the behavior of 6-Iodo-2-methyl-1,3-benzothiazole in biological and environmental contexts.
The comprehensive Natural Bond Orbital analysis reveals that polar covalent bond interactions contribute more significantly to molecular stabilization than van der Waals interactions [10]. Lone pair → π* interactions consistently show higher stabilization energies than σ → σ* or π → π* transitions [10].
This hierarchy of interactions explains the exceptional stability of benzothiazole derivatives and their resistance to degradation under normal conditions [10]. The hyperconjugative stabilization provides a thermodynamic driving force that favors the planar conformation observed in crystal structures [13] [14].
For 6-Iodo-2-methyl-1,3-benzothiazole, the combination of aromatic stabilization, hyperconjugative interactions, and iodine-specific electron delocalization creates a highly stable molecular framework suitable for various applications in materials science and pharmaceutical chemistry.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Study Reference |
|---|---|---|---|---|
| Benzothiazole derivative (Comp1) | -5.59 [2] | -1.95 [2] | 3.64 [2] | Irfan et al. 2022 [2] |
| Benzothiazole derivative (Comp2) | -5.58 [2] | -1.88 [2] | 3.70 [2] | Irfan et al. 2022 [2] |
| Benzothiazole with -NO2 (Comp3) | -6.18 [2] | -3.35 [2] | 2.83 [2] | Irfan et al. 2022 [2] |
| Benzothiazole derivative (Comp4) | -5.52 [2] | -1.92 [2] | 3.60 [2] | Irfan et al. 2022 [2] |
| Compound | Key Interaction | Stabilization Energy (kcal/mol) | Phase | Reference |
|---|---|---|---|---|
| Benzothiazole | LP(2)S14 → π*(C7-N13) | 26.11 [10] | Gas | Abdoulaye et al. 2024 [10] |
| Benzothiazole | LP(2)S14 → π*(C7-N13) | 26.97 [10] | Aqueous | Abdoulaye et al. 2024 [10] |
| 2-Mercaptobenzothiazole | LP(2)S13 → π*(C7-N12) | 25.97 [10] | Gas | Abdoulaye et al. 2024 [10] |
| 2-Aminobenzothiazole | LP(1)N14 → σ*(C7-N12) | 55.56 [10] | Gas | Abdoulaye et al. 2024 [10] |
| 2-Hydroxybenzothiazole | LP(2)O14 → π*(C7-N12) | 38.35 [10] | Gas | Abdoulaye et al. 2024 [10] |
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H6INS [16] | PubChem [16] |
| Molecular Weight | 275.11 g/mol [16] | PubChem [16] |
| Crystal System | Monoclinic, P21/c [13] | Đaković et al. 2011 [13] |
| Melting Point | 134°C [17] | Chemical databases [17] |
| Planar Deviation | 0.075 Å (I atom) [13] | Đaković et al. 2011 [13] |
| Halogen Bond Distance | C-I⋯N interactions [13] | Đaković et al. 2011 [13] |
| π-π Stacking Distance | 3.758 Å [13] | Đaković et al. 2011 [13] |
| Compound | ΔfH° (kcal/mol) | ΔfS° (kcal/mol·K) | ΔfG° (kcal/mol) | Reference |
|---|---|---|---|---|
| Benzothiazole | -317.93 [10] | -0.362 [10] | -210.03 [10] | Abdoulaye et al. 2024 [10] |
| 2-Mercaptobenzothiazole | -344.04 [10] | -0.389 [10] | -228.16 [10] | Abdoulaye et al. 2024 [10] |
| 2-Aminobenzothiazole | -386.24 [10] | -0.418 [10] | -261.65 [10] | Abdoulaye et al. 2024 [10] |
| 2-Hydroxybenzothiazole | -424.13 [10] | -0.391 [10] | -307.58 [10] | Abdoulaye et al. 2024 [10] |